

Precision TDM of Colistin: A d7-Standardized LC-MS/MS Protocol

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Compound of Interest

Compound Name: Sodium Colistin B-d7
Methanesulfonate

Cat. No.: B1155113

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Executive Summary

Therapeutic Drug Monitoring (TDM) of Colistin (Polymyxin E) is a high-stakes analytical challenge.^{[1][2]} As a last-resort antibiotic for multidrug-resistant (MDR) Gram-negative pathogens, its therapeutic window is perilously narrow. Sub-therapeutic levels lead to resistance amplification, while supratherapeutic levels cause acute kidney injury (AKI) and neurotoxicity.

This guide departs from traditional methods by mandating the use of a deuterated internal standard (Colistin-d7). While historical protocols utilized Polymyxin B as an internal standard (IS), it fails to adequately compensate for the severe matrix effects and ionization suppression characteristic of polymyxins in complex plasma matrices. The d7-isotope dilution method described here provides the highest tier of quantification accuracy (E-E-A-T), essential for distinguishing true therapeutic failure from analytical artifact.

Part 1: The Scientific Rationale

The Prodrug Paradox (CMS vs. Colistin)

Colistin is administered as an inactive prodrug, Colistimethate Sodium (CMS). CMS hydrolyzes in vivo to form the active antibiotic, Colistin.[3]

- The Analytical Risk: CMS is unstable.[4] If CMS hydrolyzes ex vivo (in the test tube during collection, storage, or processing), it converts to Colistin. This results in a false positive elevation of measured Colistin levels, potentially leading clinicians to under-dose the patient.
- The Solution: This protocol utilizes acidified protein precipitation and cold-chain processing to "freeze" the CMS-to-Colistin conversion, ensuring you measure only what was active in the patient's body.

Why the d7 Standard?

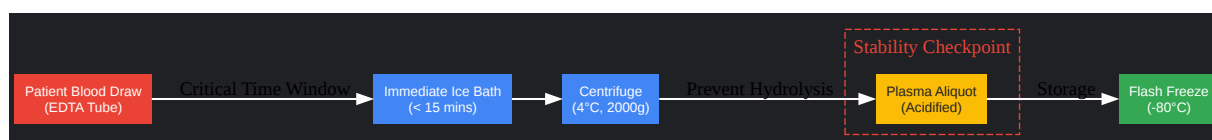
Colistin is a mixture of two major components: Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2).[4][5][6]

- Chromatographic Difficulty: These are large, polycationic peptides that bind non-specifically to silanols in LC columns and plasticware.
- Matrix Effects: Phospholipids in patient plasma often co-elute with Colistin, suppressing ionization.
- The d7 Advantage: Unlike Polymyxin B (which elutes at a different time), Colistin-d7 co-elutes perfectly with the analyte. It experiences the exact same matrix suppression and adsorption losses, mathematically cancelling out these errors during quantification.

Part 2: Visualizing the Workflow

Diagram 1: The "Cold-Chain" Sample Integrity Workflow

This diagram illustrates the critical steps required to prevent ex vivo hydrolysis of CMS.



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Caption: Workflow emphasizing temperature control to prevent CMS conversion to Colistin.

Part 3: Experimental Protocol

Materials & Reagents

- Analytes: Colistin Sulfate Standard (USP/EP Grade). Note: Must certify the ratio of Colistin A and B.
- Internal Standard: Colistin-d7 (Deuterated Polymyxin E).
- Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).
- Matrix: Drug-free human plasma (K2EDTA).
- Consumables: Low-binding polypropylene tubes (Critical: Colistin adheres to standard glass and plastics).

LC-MS/MS Conditions

System: Triple Quadrupole MS coupled with UHPLC.

Chromatography:

- Column: C18 Polar-Endcapped (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.8 μ m. Rationale: Enhanced retention of polar basic peptides.
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.00	5	Initial Hold
0.50	5	Load
3.00	50	Linear Ramp
3.10	95	Wash (Remove Phospholipids)
4.00	95	Hold
4.10	5	Re-equilibration

| 5.50 | 5 | End |

Mass Spectrometry Parameters (MRM)

Colistin is quantified as the sum of Colistin A and Colistin B. You must monitor transitions for both.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Colistin A	585.6 [M+2H] ²⁺	101.4	30	25
Colistin B	578.6 [M+2H] ²⁺	101.4	30	25
Colistin-d7 (IS)	589.1 [M+2H] ²⁺	101.4	30	25

Note: The product ion 101.4 corresponds to the fatty acyl fragment common to polymyxins. Verify the d7 label position; if the label is on the fatty acid tail, the product ion will shift to ~108.4. If on the ring, it remains 101.4.

Sample Preparation (Protein Precipitation)

Objective: Remove proteins while maintaining acidic pH to stabilize CMS.

- Thaw: Thaw plasma samples on ice. Do not use a water bath (heat promotes hydrolysis).
- Aliquot: Transfer 100 μ L of patient plasma into a Low-Binding tube.

- IS Addition: Add 20 μL of Colistin-d7 Working Solution (5 $\mu\text{g}/\text{mL}$ in water). Vortex gently.
- Precipitation: Add 300 μL of Acidified Extraction Solvent (Acetonitrile:Water 90:10 + 1% Formic Acid).
 - Scientific Note: The 1% Formic Acid precipitates proteins and lowers pH to < 5.0 , halting CMS degradation.
- Vortex: Vortex vigorously for 30 seconds.
- Centrifuge: 14,000 rpm for 10 minutes at 4°C .
- Dilution: Transfer 100 μL of supernatant to a new vial and dilute with 100 μL of 0.1% Formic Acid in Water. (Matches initial mobile phase).
- Inject: 5 μL .

Part 4: Data Analysis & Validation Logic

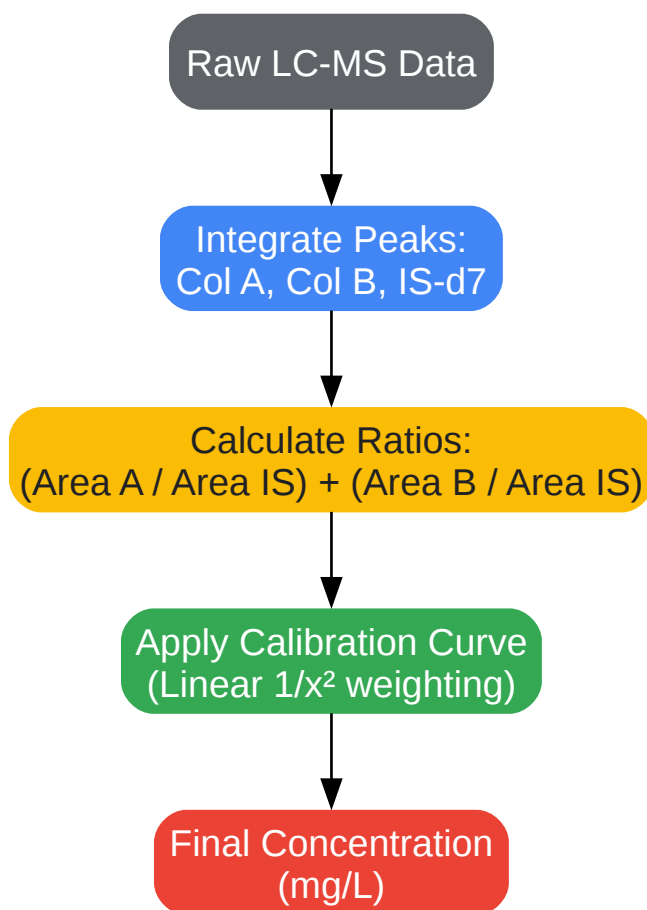
The Summation Rule

Colistin is not a single molecule.

- Calibration curves must be prepared using a standard mixture where the exact mass fraction of A and B is known (e.g., 30% A / 70% B).
- The d7 IS response normalizes both, assuming the d7 standard contains deuterated forms of both or behaves sufficiently similarly to both isoforms.

Diagram 2: Quantification Logic

How to process the MS signals into a clinical result.



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Caption: Data processing flow summing Colistin A and B signals normalized by the d7 standard.

Acceptance Criteria (Self-Validating System)

To ensure trustworthiness (Trustworthiness in E-E-A-T):

- Linearity: $R^2 > 0.995$ over range 0.1 – 10.0 mg/L.[1][7]
- Accuracy: QC samples (Low, Mid, High) must be within $\pm 15\%$ of nominal.
- IS Variation: The d7 peak area should not vary $> 20\%$ across the run. A drop indicates matrix suppression or injection failure.
- Carryover: Inject a blank after the highest standard (ULOQ). Colistin is "sticky." Carryover must be $< 20\%$ of the LLOQ signal.

Part 5: Troubleshooting & Tips

- Adsorption: If linearity is poor at the low end (0.1 - 0.5 mg/L), Colistin is likely sticking to your vials. Switch to polypropylene or silanized glass vials immediately. Never use standard borosilicate glass.
- In-Source Fragmentation: If you detect Colistin in a pure CMS standard, your MS source temperature or declustering potential is too high. CMS is fragile and can break inside the mass spec source, mimicking Colistin. Lower the source temperature to < 400°C to verify.

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